7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo-pyrimidine class, characterized by a fused heterocyclic core with diverse pharmacological and industrial applications. Its structure features methoxy substituents at the 2,3- and 3-positions on the phenyl rings, a methyl group at position 5, and a carboxamide moiety at position 5. This compound is synthesized via multi-component reactions, often employing green chemistry principles, such as the use of water-ethanol solvent systems and recyclable additives like 4,4’-trimethylenedipiperidine . Triazolo-pyrimidines are explored for antibacterial activity , cannabinoid receptor modulation , and as intermediates in catalytic processes .
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-12-17(20(23)28)18(15-9-6-10-16(30-3)19(15)31-4)27-22(24-12)25-21(26-27)13-7-5-8-14(11-13)29-2/h5-11,18H,1-4H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZIOIGUMMQHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C22H23N5O4
- Molar Mass : 421.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities and influence signal transduction pathways. The structural features allow it to bind effectively to various receptors and enzymes, potentially leading to therapeutic effects.
Antitumor Activity
Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. Specifically:
- A study demonstrated that derivatives of triazolo compounds showed potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation .
Antiviral Properties
The antiviral activity of related compounds has been documented in various studies. For instance:
- Compounds similar in structure have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The exact mechanisms often involve interference with viral proteins essential for replication and assembly .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- It may inhibit key enzymes involved in metabolic pathways or signal transduction, contributing to its antitumor and antiviral effects. Studies have shown that modifications in the phenyl moiety can enhance these inhibitory activities .
Case Studies
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogues differ in substituents on the phenyl rings and the carboxamide side chain. These variations influence physicochemical properties, synthetic accessibility, and biological activity:
Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy substituents (target compound) improve lipid solubility and metabolic stability compared to hydroxyl groups, which may undergo glucuronidation .
- Aryl Group Modifications : Bulky substituents (e.g., isopropyl in Compound 1 ) reduce synthetic yields (43–66% ) but enhance target specificity.
- Thioether Linkages : Compounds with benzylthio groups (e.g., Compound 13 ) exhibit superior antibacterial activity against Enterococcus faecium due to enhanced membrane penetration.
Key Observations :
Antibacterial Activity :
Receptor Binding :
- Triazolo-pyrimidines with pentyl and cyclohexyl groups (e.g., Compound 38 ) exhibit nanomolar affinity for CB2 cannabinoid receptors, suggesting the target compound’s methoxy groups may similarly modulate receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
